Guanoctine Hydrochloride
Description
Historical Context and Evolution in Therapeutic Applications
Guanfacine (B1203898) was developed as a centrally acting antihypertensive agent. nih.gov Its mechanism of action involves the stimulation of alpha-2A adrenergic receptors in the brain, which leads to a reduction in sympathetic outflow from the central nervous system to the heart and blood vessels. This results in decreased peripheral vascular resistance and a lowering of blood pressure. nih.govpatsnap.com
Over time, the therapeutic applications of Guanfacine hydrochloride have evolved. Recognizing its modulatory effects on the prefrontal cortex, researchers explored its use in neurobehavioral disorders. This led to its approval as a non-stimulant treatment for ADHD in children and adolescents. mayoclinic.orgnih.gov
Significance in Current Pharmacological Research Landscape
Guanfacine hydrochloride continues to be a subject of pharmacological research. Studies have investigated its efficacy and safety, both as a monotherapy and as an adjunctive treatment for ADHD. nih.govclinicaltrials.gov Its selective action on the alpha-2A adrenergic receptor subtype makes it a valuable tool for understanding the role of this receptor in various physiological and pathological processes. nih.gov The development of extended-release formulations has further enhanced its clinical utility by providing more stable plasma concentrations and a convenient once-daily dosing regimen. medsinfo.com.au
Interactive Data Tables
Due to the lack of specific research findings for Guanoctine (B1617733) hydrochloride, the following tables present data for the well-documented compound, Guanfacine hydrochloride.
Table 1: Chemical and Physical Properties of Guanfacine Hydrochloride
| Property | Value |
| Chemical Name | N-amidino-2-(2,6-dichlorophenyl) acetamide (B32628) hydrochloride |
| Molecular Formula | C₉H₉Cl₂N₃O・HCl |
| Molecular Weight | 282.55 g/mol |
| Appearance | White or almost white crystalline powder |
| Solubility | Sparingly soluble in water and alcohol; slightly soluble in acetone |
Source: nih.gov
Table 2: Pharmacological Profile of Guanfacine
| Parameter | Description |
| Mechanism of Action | Selective alpha-2A adrenergic receptor agonist |
| Primary Therapeutic Use | Antihypertensive, Treatment of ADHD |
| Effect on Blood Pressure | Decreases peripheral vascular resistance and heart rate |
| Effect on Central Nervous System | Modulates signaling in the prefrontal cortex |
Source: nih.govpatsnap.comnih.gov
Structure
2D Structure
Properties
CAS No. |
1070-95-7 |
|---|---|
Molecular Formula |
C9H22ClN3 |
Molecular Weight |
207.74 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H |
InChI Key |
QRFSLMLESAIOMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)N=C(N)N.Cl |
Appearance |
Solid powder |
Other CAS No. |
1070-95-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Guanoctine hydrochloride; A 7283; A-7283; A7283 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Synthesis Pathways
Established Synthetic Routes to Guanidine (B92328) Derivatives
The synthesis of guanidine derivatives can be approached through various established chemical strategies. These methods typically involve the formation of the guanidinium (B1211019) group by reacting a suitable amine or its precursor with a guanylating agent.
Multi-Step Synthesis Approaches
Multi-step synthesis is a common strategy in organic chemistry to build complex molecules from simpler starting materials. rsc.org For substituted guanidines like Guanoctine (B1617733), a multi-step approach would likely involve the initial formation of a key intermediate, such as an isocyanide or a protected amine, followed by reaction to form the guanidine core and subsequent deprotection and salt formation.
A potential multi-step synthesis for a related N,N'-disubstituted guanidine involves a one-pot, three-component reaction. rsc.org This method utilizes an isocyanide, an amine, and a chlorinating agent. Adapting this for Guanoctine hydrochloride could theoretically start from 1,1,3,3-tetramethylbutyl isocyanide. This isocyanide would react with an amine in the presence of a chlorine source, followed by cyclization and subsequent hydrolysis to yield the desired guanidinium salt. While this specific application to this compound is not explicitly detailed, the successful use of the sterically hindered 1,1,3,3-tetramethylbutyl isocyanide in this reaction type suggests its feasibility. rsc.org
Another plausible multi-step route is the reaction of the corresponding primary amine, in this case, 1,1,3,3-tetramethylbutylamine, with a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride. This method has been successfully employed for the synthesis of various long-chain alkylguanidinium chlorides. The reaction is typically carried out in a suitable solvent like methanol, followed by purification to obtain the final product.
Condensation Reactions in Guanidine Hydrochloride Synthesis
Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water or ammonia, are fundamental in the synthesis of many nitrogen-containing compounds, including guanidines. google.com The synthesis of this compound can be envisioned through a condensation reaction where 1,1,3,3-tetramethylbutylamine reacts with a cyanamide (B42294) derivative or a similar electrophilic species.
For instance, the synthesis of related guanidine compounds has been achieved through the condensation of an amine with a carbodiimide. In a hypothetical route to Guanoctine, 1,1,3,3-tetramethylbutylamine could be reacted with a suitable carbodiimide, followed by the addition of another amine and subsequent rearrangement and acidification to yield this compound.
A patent for the preparation of a "Guanoctine oligopolymer" describes a melt polycondensation reaction of guanyl guanidine hydrochloride with a diamine. google.com While this produces a polymer and not the discrete molecule, it highlights the use of condensation polymerization involving a guanidine derivative.
Advanced Synthetic Approaches and Yield Optimization
Modern synthetic chemistry focuses on developing more efficient, selective, and high-yielding reactions. For a compound like this compound, advanced approaches could include the use of novel catalysts, flow chemistry, or optimized one-pot procedures to improve efficiency and reduce waste.
One reported advanced method for the synthesis of N,N'-disubstituted guanidines is a sequential one-pot, three-step protocol starting from N-chlorophthalimide, isocyanides, and amines. rsc.org This approach offers straightforward and efficient access to a diverse range of guanidines. rsc.org The use of 1,1,3,3-tetramethylbutyl isocyanide in this reaction yielded the corresponding guanidine hydrochloride in a moderate yield of 51-69%. rsc.org Optimization of this process for this compound would likely involve screening different solvents, bases, and reaction temperatures to maximize the yield and purity of the final product.
The table below summarizes the scope of a one-pot, three-step synthesis of N,N'-disubstituted guanidine hydrochlorides, which includes a sterically hindered aliphatic isocyanide similar to the precursor for Guanoctine.
| Reactant 1 (Isocyanide) | Reactant 2 (Amine) | Product | Yield (%) |
| Benzylic Isocyanide | Aniline | N-Benzyl-N'-phenylguanidine hydrochloride | 51-69 |
| 1,1,3,3-Tetramethylbutyl isocyanide | Aniline | N-(1,1,3,3-Tetramethylbutyl)-N'-phenylguanidine hydrochloride | 51-69 |
| Aromatic Isocyanide (electron-donating group) | Aniline | N-(4-Methoxyphenyl)-N'-phenylguanidine hydrochloride | 33-48 |
| Aromatic Isocyanide (electron-withdrawing group) | Aniline | N-(4-Fluorophenyl)-N'-phenylguanidine hydrochloride | 33-48 |
| Data sourced from a study on the one-pot synthesis of diverse N,N'-disubstituted guanidines. rsc.org |
Characterization of Synthetic Intermediates and Byproducts
The characterization of intermediates and byproducts is a critical aspect of validating a synthetic pathway and ensuring the purity of the final compound. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy would be employed.
In the synthesis of a related compound, 2-tert-butyl-1,1,3,3-tetramethylguanidine, the intermediate chloroformamidinium salt was identified. orgsyn.org For the synthesis of this compound, analogous intermediates would be expected. For example, if a multi-step synthesis involving an isocyanide is used, the N-phthaloyl-guanidine intermediate could be isolated and characterized. rsc.org
Potential byproducts in guanidine synthesis can arise from side reactions such as the self-condensation of reactants or incomplete reactions. For instance, in the synthesis of alkylguanidinium salts from primary amines and 1H-pyrazole-1-carboxamidine hydrochloride, the primary byproduct is pyrazole, which can be removed by sublimation. The purity of the final product is typically confirmed by NMR spectroscopy.
The elemental analysis of this compound is C, 52.03%; H, 10.67%; Cl, 17.06%; N, 20.23%. hodoodo.com Any significant deviation from these values in a synthesized sample would indicate the presence of impurities or byproducts. High-performance liquid chromatography (HPLC) is another powerful tool for assessing purity and quantifying byproducts.
Elucidation of Molecular and Cellular Mechanisms of Action
Selective Alpha-2A Adrenergic Receptor Agonism
Guanoctine (B1617733) hydrochloride is a selective agonist for the alpha-2A adrenergic receptor subtype. wikipedia.orgdrugbank.compatsnap.com This selectivity is crucial to its mechanism of action, distinguishing it from less selective alpha-2 adrenergic agonists. wikipedia.orgactaspsiquiatria.es Its high affinity for the alpha-2A receptor subtype allows for targeted modulation of specific neural pathways. actaspsiquiatria.es
The therapeutic effects of guanoctine hydrochloride are largely attributed to its agonistic activity at post-synaptic alpha-2A adrenergic receptors located on the dendritic spines of pyramidal neurons in the prefrontal cortex (PFC). actaspsiquiatria.esnih.govyale.edu This post-synaptic action is critical for strengthening network connectivity within the PFC. nih.govyale.edu By stimulating these receptors, this compound mimics the beneficial actions of norepinephrine (B1679862) in this brain region, which is essential for higher-order cognitive functions. nih.govnih.gov
A key molecular mechanism of this compound involves the inhibition of the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.govnih.gov Stimulation of post-synaptic alpha-2A adrenergic receptors by this compound inhibits the production of cAMP. actaspsiquiatria.esnih.gov This reduction in cAMP levels subsequently downregulates the activity of Protein Kinase A (PKA). nih.govnih.gov The decreased PKA activity leads to the closure of nearby potassium (K+) channels on the dendritic spines. nih.govyale.edu This inhibition of the cAMP-PKA-K+ channel signaling cascade ultimately strengthens synaptic connections. nih.govnih.gov
This compound modulates the regulation of norepinephrine in neural circuits, primarily through its action on alpha-2A adrenergic receptors in the prefrontal cortex. patsnap.commdpi.comnih.gov By acting as a selective agonist at these receptors, it enhances the regulation of norepinephrine, a neurotransmitter critical for attention and executive functioning. patsnap.com This modulation helps to optimize the signal-to-noise ratio in the PFC, which can be disrupted in certain neurological conditions. While presynaptic alpha-2 receptors generally act to decrease norepinephrine release, the post-synaptic action of this compound in the PFC effectively enhances the effects of norepinephrine signaling within the cortical microcircuitry. youtube.com
Neurobiological Correlates of Pharmacological Action
The molecular actions of this compound translate into significant neurobiological changes that underpin its therapeutic effects on cognitive function.
Stimulation of alpha-2A adrenergic receptors by this compound has been shown to promote the growth and maturation of dendritic spines on pyramidal neurons in the medial prefrontal cortex. nih.govnih.gov Research indicates that this leads to an increase in the density of mature spine types, such as "stubby" or "mushroom" spines, and an enlargement of the spine head size. nih.gov This structural plasticity is associated with enhanced synaptic function and is a crucial neurobiological correlate of learning and memory. nih.govnih.gov Daily treatment has been found to prevent the loss of dendritic spines that can occur under conditions of chronic stress. nih.gov
An article on the chemical compound “this compound” cannot be generated as requested. Extensive searches for scientific and molecular data regarding "this compound" have not yielded sufficient information to fulfill the detailed outline provided.
The search results consistently returned information for a similarly named compound, "Guanfacine hydrochloride," which is a well-documented alpha-2 adrenergic receptor agonist. However, due to the strict instruction to focus solely on "this compound," no content can be produced.
It is possible that "this compound" is a typographical error, a very rare or outdated compound name, or a substance not extensively studied or reported in publicly accessible scientific literature. Without specific data on the molecular and cellular mechanisms of action of this compound, its effects on the cardiovascular system, and a basis for comparison with other alpha-2 adrenergic receptor agonists, it is impossible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline.
Advanced Analytical Methodologies for Guanfacine Hydrochloride
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a cornerstone technique for the analysis of Guanfacine (B1203898) hydrochloride, offering high resolution and reproducible results. pharmaguideline.comchromatographyonline.com Stability-indicating HPLC methods are specifically designed to separate the intact drug from any impurities and degradation products that may form under various stress conditions. sid.irresearchgate.net
A common approach involves a reversed-phase (RP-HPLC) method. For instance, a validated stability-indicating method utilizes an Apollo C18 column (250mm x 4.6mm, 5µm) with an isocratic mobile phase. sid.irresearchgate.net This mobile phase is typically a mixture of a buffer, such as 50mM Ammonium acetate, and an organic solvent like acetonitrile (B52724), often in a 65:35 (v/v) ratio. sid.irresearchgate.net Detection is commonly performed using a UV detector set at a wavelength of 220 nm. sid.irresearchgate.net This setup effectively separates Guanfacine hydrochloride from its degradation products, allowing for accurate quantification. sid.ir
The primary goal in developing a stability-indicating method is to achieve clear resolution between the main analyte peak (Guanfacine hydrochloride) and the peaks of all potential degradation products. sid.ir This ensures that the quantification of the active ingredient is not affected by the presence of these other compounds. The development process involves screening different stationary phases (like C18) and optimizing the mobile phase composition, pH, and column temperature to achieve the desired separation. sid.ir The use of a photodiode array (PDA) detector can further confirm the homogeneity of the analyte peak, ensuring it is free from any co-eluting impurities. sid.ir
Forced degradation studies are performed to intentionally degrade Guanfacine hydrochloride under various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light. sid.irresearchgate.net The resulting stressed samples are then analyzed by the developed HPLC method. This process helps to generate and identify potential degradation products. sid.ir The method must be able to resolve these degradation products from the main peak, which is a key aspect of its stability-indicating capability. sid.irresearchgate.net By comparing the chromatograms of stressed and unstressed samples, new peaks corresponding to degradation products can be identified and their levels quantified.
Once developed, the HPLC method must be validated according to International Conference on Harmonisation (ICH) guidelines to ensure its reliability. researchgate.netpharmtech.com Validation confirms that the method is suitable for its intended purpose. The key parameters are:
Specificity : The ability to assess the analyte unequivocally in the presence of other components, such as impurities and degradants. This is demonstrated through forced degradation studies and peak purity analysis. sid.ir
Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte. For Guanfacine hydrochloride, excellent linearity has been demonstrated over a concentration range of 30–450 µg/mL, with a correlation coefficient (r²) of 0.999. sid.irresearchgate.net
Accuracy : The closeness of the test results to the true value. It is often determined by recovery studies, with percentage recoveries for Guanfacine hydrochloride typically ranging from 99.2% to 100.5%. sid.irresearchgate.net
Precision : The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day precision) and intermediate precision (inter-day precision). sid.ir
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. sid.ir
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. For a validated Guanfacine hydrochloride method, the LOD was reported as 0.011 µg/mL and the LOQ as 0.038 µg/mL. sid.irresearchgate.net
| Validation Parameter | Typical Finding for Guanfacine Hydrochloride Analysis | Reference |
|---|---|---|
| Linearity Range | 30 - 450 µg/mL | sid.irresearchgate.net |
| Correlation Coefficient (r²) | 0.999 | sid.irresearchgate.net |
| Accuracy (% Recovery) | 99.2% to 100.5% | sid.irresearchgate.net |
| Limit of Detection (LOD) | 0.011 µg/mL | sid.irresearchgate.net |
| Limit of Quantitation (LOQ) | 0.038 µg/mL | sid.irresearchgate.net |
| Specificity | No interference from degradation products or excipients | sid.ir |
Ultra-High Performance Liquid Chromatography (UHPLC) Approaches
UHPLC represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to traditional HPLC. sigmaaldrich.com A stability-indicating UHPLC method for Guanfacine hydrochloride has been developed using a Shimpack GIST C18 column (100 × 2.1 mm, 3.0 μm). researchgate.netijpsdronline.com
This method often employs a gradient elution system with a mobile phase consisting of an acidic buffer (e.g., 0.1% orthophosphoric acid) as mobile phase A and an organic solvent like acetonitrile as mobile phase B. researchgate.netijpsdronline.com The flow rate is typically lower than in HPLC, around 0.3 mL/min. researchgate.netijpsdronline.com The shorter run times offered by UHPLC are highly advantageous for high-throughput quality control environments.
Mass Spectrometry Applications (e.g., LC-Q-TOF-MS/MS, GC-MS)
Mass spectrometry is a powerful detection technique that, when coupled with a chromatographic system, provides structural information about the analytes. It is indispensable for the definitive identification and characterization of unknown impurities and degradation products. torvergata.it
For Guanfacine hydrochloride, Liquid Chromatography-Quadrupole Time-of-Flight Tandem Mass Spectrometry (LC-Q-TOF-MS/MS) is particularly useful. researchgate.net This high-resolution mass spectrometry technique provides highly accurate mass measurements, which allow for the determination of the elemental composition of degradation products. researchgate.netijpsdronline.com By analyzing the fragmentation patterns (MS/MS spectra), the precise structure of these compounds can be elucidated. researchgate.net To make the UHPLC method compatible with MS detection, volatile buffers like formic acid are often substituted for non-volatile ones like orthophosphoric acid in the mobile phase. researchgate.netijpsdronline.com
While Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, it is generally more suited for volatile and thermally stable compounds. nih.gov LC-MS/MS is often preferred for the analysis of pharmaceutical compounds like Guanfacine hydrochloride and their degradation products. torvergata.itojp.gov
Forced Degradation Studies and Stability Assessment
Forced degradation, or stress testing, is a critical component of developing a stability-indicating method. ijrpp.comnih.gov It involves subjecting the drug substance to conditions more severe than accelerated stability testing to trigger degradation. ijrpp.comnih.gov The ICH guidelines recommend exposing the drug to acidic, alkaline, oxidative, photolytic, and thermal stress. ijrpp.com
Studies on Guanfacine hydrochloride have shown that the compound is susceptible to degradation under certain conditions. sid.irijpsdronline.com Significant degradation is observed under alkaline (base hydrolysis), thermal, and oxidative (e.g., with 30% H₂O₂) conditions. sid.irresearchgate.net The drug is also sensitive to acidic conditions but has been found to be relatively stable under photolytic (light) stress. researchgate.netijpsdronline.com The results from these studies are essential for establishing the degradation pathways of the molecule and confirming that the analytical method can effectively separate and quantify the resulting degradants. sid.irnih.gov
| Stress Condition | Reagent/Method | Observation for Guanfacine Hydrochloride | Reference |
|---|---|---|---|
| Acid Hydrolysis | 1.0 N HCl | Sensitive, shows degradation. | sid.irresearchgate.netijpsdronline.com |
| Alkaline Hydrolysis | 0.1 N NaOH at 60 °C | Highly sensitive, significant degradation observed. | sid.irijpsdronline.com |
| Oxidative Degradation | 30% H₂O₂ at 60 °C | Degradation observed. | sid.irresearchgate.net |
| Thermal Degradation | 80 °C for 24 hours | Degradation observed. | sid.ir |
| Photolytic Degradation | Exposure to UV light (254 nm & 366 nm) | Found to be stable. | sid.irresearchgate.netijpsdronline.com |
Pharmacodynamic Efficacy and Therapeutic Investigations
Efficacy in Attention-Deficit/Hyperactivity Disorder (ADHD)
Guanfacine (B1203898) hydrochloride, particularly in its extended-release (GXR) formulation, has demonstrated efficacy in the management of Attention-Deficit/Hyperactivity Disorder (ADHD) in children, adolescents, and adults. wikipedia.orgnih.gov Systematic reviews and meta-analyses have confirmed its effectiveness, positioning it as a valuable non-stimulant treatment option. wikipedia.orgnih.govresearchgate.net
Impact on Core ADHD Symptoms (Inattention, Hyperactivity, Impulsivity)
In a study of adults with ADHD, those treated with guanfacine extended-release (GXR) showed a significantly greater reduction in the total score on the ADHD-Rating Scale IV (ADHD-RS-IV) compared to placebo. psychiatrist.com Specifically, the GXR group had a mean change from baseline of -11.55, while the placebo group's change was -7.27. psychiatrist.com This improvement was observed in both the inattention and hyperactivity-impulsivity subscales. psychiatrist.com
Similarly, in a placebo-controlled study involving children with ADHD and tic disorders, guanfacine was associated with a 37% mean improvement in the total score on the teacher-rated ADHD Rating Scale, compared to an 8% improvement for the placebo group. nih.gov On the Continuous Performance Test, guanfacine treatment led to a 22% decrease in commission errors (a measure of impulsivity) and a 17% decrease in omission errors (a measure of inattention), whereas the placebo group showed increases of 29% and 31% in these errors, respectively. nih.gov
| Study Population | Outcome Measure | Guanfacine Group Improvement | Placebo Group Improvement | Reference |
|---|---|---|---|---|
| Adults with ADHD | Mean Change in ADHD-RS-IV Total Score | -11.55 | -7.27 | psychiatrist.com |
| Adults with ADHD | Mean Change in ADHD-RS-IV Inattention Subscale | -7.39 | -4.89 | psychiatrist.com |
| Adults with ADHD | Mean Change in ADHD-RS-IV Hyperactivity-Impulsivity Subscale | -3.84 | -2.10 | psychiatrist.com |
| Children with ADHD and Tic Disorders | Mean Improvement in Teacher-Rated ADHD Rating Scale Total Score | 37% | 8% | nih.gov |
Effects on Executive Functions and Cognitive Control
Guanfacine's mechanism of action in the prefrontal cortex suggests a potential to improve executive functions, which are often impaired in individuals with ADHD. adhdevidence.org Research has supported this, showing that guanfacine can enhance goal-directed behavior and self-regulation. hcplive.com
In a placebo-controlled crossover trial, the addition of guanfacine extended-release (GXR) to ongoing psychostimulant therapy in children with ADHD resulted in significant improvements in executive function as measured by the Behavioral Rating Inventory of Executive Function - Parent form (BRIEF-P). nih.govadditudemag.comresearchgate.net The study found that twice as many children taking guanfacine experienced at least a 30% improvement in both BRIEF-P and ADHD-RS-IV scores compared to those taking a placebo. additudemag.com
Role as Monotherapy versus Adjunctive Therapy
Guanfacine hydrochloride has been shown to be effective as both a monotherapy and as an adjunctive therapy to psychostimulants for the treatment of ADHD. wikipedia.orgdrugs.com
As a monotherapy, extended-release guanfacine has been found to be superior to placebo in improving total ADHD symptoms. rhochistj.org In two pivotal trials, patients taking GXR demonstrated statistically significant improvements in their ADHD-RS-IV scores within one to two weeks of starting treatment. mdedge.com In one trial, the mean reduction in the ADHD-RS-IV total score was -16.7 for the GXR group compared to -8.9 for the placebo group. mdedge.com In the second trial, the reduction was -19.6 for GXR and -12.2 for placebo. mdedge.com
As an adjunctive therapy, guanfacine can be beneficial for patients who have a suboptimal response to stimulant medication alone. nih.gov A study of children and adolescents with a suboptimal response to stimulants found that adding GXR resulted in a significantly greater reduction in ADHD symptoms compared to placebo. nih.gov
| Therapy Type | Study Population | Outcome Measure | Guanfacine Group Result | Placebo Group Result | Reference |
|---|---|---|---|---|---|
| Monotherapy | Children and Adolescents with ADHD | Mean Reduction in ADHD-RS-IV Total Score (Trial 1) | -16.7 | -8.9 | mdedge.com |
| Monotherapy | Children and Adolescents with ADHD | Mean Reduction in ADHD-RS-IV Total Score (Trial 2) | -19.6 | -12.2 | mdedge.com |
| Adjunctive to Stimulants | Children and Adolescents with ADHD | Improvement on BRIEF-P | Significant Improvement (p = .0392) | - | nih.gov |
Investigations in Other Neurodevelopmental and Psychiatric Disorders
Research into the therapeutic potential of guanfacine hydrochloride extends beyond ADHD to other conditions, including Post-Traumatic Stress Disorder (PTSD) and tic disorders.
Post-Traumatic Stress Disorder (PTSD)
Guanfacine has been investigated as a treatment for PTSD, with some studies suggesting potential benefits, particularly in children and adolescents. wikipedia.org An open-label pilot study of guanfacine extended-release (GXR) in children and adolescents with traumatic stress symptoms found significant improvements in symptoms of re-experiencing, avoidance, and hyperarousal as measured by the UCLA Reaction Index. nih.govnih.gov In this study, 82.4% of treatment completers showed a reduction of at least 30% in baseline traumatic stress symptoms. nih.gov However, a study in veterans with chronic PTSD did not find guanfacine to be more effective than placebo. researchgate.net
Tic Disorders
The efficacy of guanfacine in treating tic disorders has been a subject of study, with some mixed results. wikipedia.org One placebo-controlled study in children with tic disorders and comorbid ADHD found that guanfacine was associated with a 31% decrease in tic severity, as measured by the Yale Global Tic Severity Scale (YGTSS), compared to no improvement in the placebo group. nih.govpsychiatryonline.org However, a pilot study of extended-release guanfacine in children with chronic tic disorders did not find a clinically meaningful effect on tic severity compared to placebo. nih.govthecarlatreport.comjwatch.org
| Disorder | Study Population | Outcome Measure | Key Finding | Reference |
|---|---|---|---|---|
| PTSD | Children and Adolescents with Traumatic Stress | UCLA Reaction Index | Significant improvement in re-experiencing, avoidance, and hyperarousal symptoms. | nih.gov |
| Tic Disorders and ADHD | Children | Yale Global Tic Severity Scale (YGTSS) | 31% decrease in tic severity with guanfacine vs. 0% with placebo. | psychiatryonline.org |
| Chronic Tic Disorders | Children | Yale Global Tic Severity Scale (YGTSS) | No significant difference in improvement between guanfacine ER and placebo. | nih.govthecarlatreport.com |
Anxiety Disorders
Guanfacine hydrochloride is utilized off-label for the treatment of anxiety disorders. wikipedia.org Its therapeutic effect in this context is thought to stem from its action as an α2A-adrenergic receptor agonist, which reduces the emotional responses of the amygdala and enhances the prefrontal cortex's regulation of emotion, thought, and action. wikipedia.org This mechanism is believed to be beneficial for individuals who have experienced trauma or abuse. wikipedia.org
A pilot, randomized, placebo-controlled feasibility study assessed the use of extended-release guanfacine (GXR) in children and adolescents aged 6–17 with generalized anxiety disorder (GAD), separation anxiety disorder (SAD), or social anxiety disorder. nih.gov The study found GXR to be safe and well-tolerated. nih.gov While there were no significant differences between the GXR and placebo groups on dimensional anxiety scales, a notable finding emerged from the Clinical Global Impression–Improvement (CGI-I) scale. nih.gov At the end of the 12-week trial, a higher percentage of participants in the GXR group (54.2%) were rated as "much improved" or "very much improved" by clinicians, compared to 31.6% in the placebo group. nih.gov
| Trial of Extended-Release Guanfacine (GXR) in Pediatric Anxiety Disorders | |
| Population | Youth aged 6–17 years with GAD, SAD, and/or social anxiety disorder |
| Treatment Groups | GXR (n=62) or Placebo (n=21) |
| Duration | 12 weeks |
| Primary Outcome | Safety and tolerability |
| Key Efficacy Finding | 54.2% of GXR-treated subjects showed CGI-I scores of ≤2 ("much improved" or "very much improved") compared to 31.6% of placebo-treated subjects. nih.gov |
Schizophreniform Disorders
Research has explored the potential of guanfacine hydrochloride in addressing the cognitive and attentional deficits associated with schizophreniform disorders. wikipedia.org In a study focusing on schizotypal personality disorder, which shares cognitive deficits with schizophrenia, guanfacine was found to improve working memory. nih.gov
A four-week, placebo-controlled, double-blind trial investigated the effects of guanfacine as an adjunctive treatment to neuroleptics for cognitive impairment in patients with schizophrenia. nih.gov The primary analysis did not reveal significant differences between the guanfacine and placebo groups. nih.gov However, exploratory analyses suggested some significant and trending differences in spatial working memory and reaction time for those subjects who were treated with atypical neuroleptics alongside guanfacine. nih.gov Furthermore, a clinical trial was designed to evaluate the efficacy of guanfacine as an adjunctive treatment to atypical antipsychotics like aripiprazole, olanzapine, quetiapine, and risperidone (B510) in treating cognitive dysfunction in schizophrenia. clinicaltrials.gov In a separate small clinical trial, adding guanfacine to cognitive remediation therapy and social skills training resulted in improved outcomes for individuals with schizotypal personality disorder. bbrfoundation.org
Traumatic Brain Injury (TBI)
Guanfacine hydrochloride has been investigated for its potential to treat cognitive and attentional problems following a traumatic brain injury (TBI). wikipedia.org Research suggests that alterations in working memory are common after a TBI, and the administration of an alpha-2 adrenergic agonist like guanfacine may help to improve this function. nih.gov
In one study involving individuals with mild TBI (mTBI), guanfacine was associated with improved working memory performance. nih.gov Another investigation explored the combined use of guanfacine and N-acetylcysteine (NAC) for cognitive deficits after TBI. nih.gov Case studies from this research indicated that this combination therapy led to improvements in attention, processing speed, memory, and executive functioning with minimal side effects in two individuals. nih.gov
| Study of Guanfacine in Mild Traumatic Brain Injury (mTBI) | |
| Population | 13 individuals with mTBI one month after injury and 14 healthy controls |
| Intervention | Guanfacine and placebo challenge |
| Key Finding | Guanfacine was associated with improved working memory performance in the mTBI group but not in the healthy control group. nih.gov |
Autism Spectrum Disorder (ASD)
There is a growing body of evidence supporting the use of guanfacine hydrochloride in managing certain symptoms associated with Autism Spectrum Disorder (ASD). cfspharmacy.pharmacy Studies have shown that guanfacine can be effective in addressing inattention, hyperactivity, and impulsivity in children with ASD. cfspharmacy.pharmacy
A multisite, randomized clinical trial evaluated extended-release guanfacine (GXR) in children with ASD who presented with hyperactivity, impulsiveness, and distractibility. nih.gov The results of this 8-week study demonstrated the superiority of GXR over placebo in reducing these symptoms. nih.govemory.edu
| Key Findings of GXR in Children with ASD | |
| Primary Outcome Measure | Aberrant Behavior Checklist-hyperactivity (ABC-H) subscale |
| Guanfacine Group Result | 43.6% decline in ABC-H scores nih.gov |
| Placebo Group Result | 13.2% decrease in ABC-H scores nih.gov |
| Positive Response Rate (CGI-I) | 50% for guanfacine vs. 9.4% for placebo nih.gov |
In this study, 62 children were randomized to receive either guanfacine or a placebo. The guanfacine group showed a 43.6% decline in scores on the Aberrant Behavior Checklist-hyperactivity subscale, compared to a 13.2% decrease in the placebo group. nih.gov Additionally, the rate of positive response, defined as "much improved" or "very much improved" on the Clinical Global Impression-Improvement (CGI-I) scale, was 50% for the guanfacine group versus 9.4% for the placebo group. nih.gov
Prader-Willi Syndrome (PWS)
Guanfacine hydrochloride has shown promise in managing the challenging behavioral symptoms associated with Prader-Willi Syndrome (PWS), a rare genetic disorder. nih.gov A randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy of guanfacine-extended release (GXR) in reducing aggression and self-injury in individuals with PWS aged 6-35 years. nih.gov
| Trial of GXR in Prader-Willi Syndrome (PWS) | |
| Population | Individuals aged 6-35 years with PWS and moderate to severe aggressive and/or self-injurious behavior |
| Primary Outcome | Reduction in aggression and self-injury |
| Key Findings | GXR was effective in reducing aggression/agitation, hyperactivity/noncompliance, and skin-picking lesions. nih.gov |
| The GXR group showed significant overall clinical improvement on the CGI-I scale. nih.gov |
Research in Neurological and Other Conditions
Cognitive and Attentional Problems (e.g., in stroke, elderly, Long COVID)
Guanfacine hydrochloride has been a subject of research for its potential to address cognitive and attentional deficits in various conditions. wikipedia.org
Stroke: Guanfacine is being investigated as a treatment for spatial neglect and impaired vigilance following a stroke. nih.govhra.nhs.uk A randomized, double-blind, placebo-controlled crossover study examined the effects of a single dose of guanfacine in 13 right hemisphere stroke patients with leftward neglect. nih.gov The results showed a statistically significant improvement in the total number of targets found on a cancellation task compared to placebo. nih.gov However, there was no evidence of a change in the patients' directional attention bias, and the study found reliable evidence against any effects of guanfacine on sustained attention and spatial working memory tasks. nih.gov
Elderly: The efficacy of guanfacine in treating prefrontal cognitive dysfunction in older adults has been studied. A randomized clinical trial involving 123 participants aged 75 and older found that after 12 weeks, guanfacine did not improve prefrontal cognitive function, quality of life, or global function relative to placebo in individuals who were cognitively normal for their age. nih.govmssm.edualzdiscovery.org In contrast, a report of two cases of elderly patients who developed irritability, impulsivity, and agitation found that these symptoms were effectively treated with guanfacine. nih.gov
Opioid, Ethanol, and Nicotine (B1678760) Withdrawal Syndromes
Guanoctine (B1617733) hydrochloride, more commonly referred to in scientific literature as Guanfacine hydrochloride, is an alpha-2 adrenergic agonist that has been investigated for its potential to alleviate symptoms associated with substance withdrawal. Its mechanism of action involves stimulating alpha-2 adrenoceptors in the central nervous system, which reduces sympathetic outflow and moderates the hyperactivity of the nervous system that characterizes withdrawal states. nih.gov
Opioid Withdrawal The management of opioid withdrawal often involves addressing the severe autonomic hyperactivity that occurs upon cessation of the drug. youtube.com Alpha-2 adrenergic agonists are utilized as a non-opioid treatment option to suppress this sympathetic overdrive. youtube.comyoutube.com Guanfacine has been explored for this purpose, with the goal of ameliorating withdrawal symptoms such as anxiety, restlessness, and tachycardia. youtube.com The primary therapeutic effect in this context is on the autonomic symptoms of withdrawal. Research has aimed to find an agent with clonidine's capacity to ease withdrawal signs but with fewer side effects. goodrx.com
Ethanol Withdrawal Preclinical and clinical studies suggest a potential role for guanfacine in managing alcohol withdrawal. The pathophysiology of alcohol withdrawal involves significant noradrenergic hyperactivity, which contributes to both physical symptoms and psychological discomfort. annualreviews.orgwikipedia.org Guanfacine's mechanism of decreasing this hyperactivity may help attenuate withdrawal symptoms and craving. annualreviews.orgrhochistj.org Preclinical research has shown that guanfacine can reduce alcohol intake in animal models. annualreviews.org Human laboratory studies have also been conducted to evaluate its effects on stress-induced alcohol consumption and its potential to improve drinking outcomes. rhochistj.orgnih.gov
Nicotine Withdrawal The application of guanfacine has also been extended to nicotine withdrawal. Stress is a significant factor in smoking relapse, and guanfacine's ability to modulate stress-related neurocircuitry is of therapeutic interest. nih.gov Studies have indicated that guanfacine may attenuate the effects of stress on smoking and reduce smoking-related reinforcement. nih.gov By targeting the heightened sympathetic nervous system activity associated with nicotine cessation, it may help manage withdrawal symptoms like irritability and difficulty concentrating. medscape.comnih.gov
Migraine Prophylaxis
Guanfacine is recognized as a prophylactic treatment for migraine headaches. nih.gov As an alpha-2 adrenergic agonist, it is part of a class of drugs that are used to prevent the occurrence of migraine attacks. The exact mechanism for its efficacy in migraine prophylaxis is related to its action on central nervous system receptors, which may modulate pain pathways and vascular reactivity implicated in migraines.
While its pharmacological relative, clonidine, has been the subject of more extensive trials for migraine prevention, guanfacine is considered a therapeutic option within the same class. The general approach to migraine prophylaxis involves regular administration of a medication to reduce the frequency and severity of attacks over time. Alpha-2 agonists like guanfacine are considered alongside other preventive medication classes, including beta-blockers, antidepressants, and anticonvulsants.
Comparative Efficacy Studies with Alternative Pharmacotherapies
Comparative studies are essential for positioning a therapeutic agent within the existing treatment landscape. Guanfacine's efficacy has been evaluated against other pharmacotherapies across different conditions, most notably in the context of Attention-Deficit/Hyperactivity Disorder (ADHD), which shares symptom overlap with conditions like FXS.
In the treatment of ADHD, a condition for which guanfacine extended-release is approved, it has been compared to another non-stimulant, atomoxetine (B1665822). nih.gov Multiple analyses using matching-adjusted indirect comparison (MAIC) methodology have been conducted in the absence of head-to-head trials. These studies consistently found that guanfacine extended-release appears to be more efficacious than atomoxetine for the treatment of ADHD in children and adolescents.
| Outcome Measure | Finding | Significance |
|---|---|---|
| ADHD Rating Scale IV (ADHD-RS-IV) Total Score Reduction | GXR showed significantly greater reductions compared to ATX. | p < 0.01 |
| ADHD-RS-IV Hyperactivity/Impulsivity Subscale Score Reduction | GXR demonstrated greater reductions over ATX. | p < 0.01 |
| ADHD-RS-IV Inattention Subscale Score Reduction | GXR demonstrated greater reductions over ATX. | p < 0.05 |
For migraine prophylaxis , guanfacine is one of several options. Its efficacy is considered relative to other established preventive treatments.
| Drug Class | Example Compounds | General Therapeutic Role |
|---|---|---|
| Alpha-2 Adrenergic Agonists | Guanfacine, Clonidine | Considered for prevention, acts on central adrenergic receptors. |
| Beta-Blockers | Propranolol, Metoprolol | Often used as a first-line preventive therapy. |
| Anticonvulsants | Topiramate, Divalproex sodium | Effective in reducing migraine frequency. |
| Antidepressants | Amitriptyline | Used for migraine prevention, particularly with comorbid depression or insomnia. |
| CGRP Antagonists | Erenumab, Fremanezumab | Newer class of targeted therapy for migraine prevention. |
In the context of opioid withdrawal , alpha-2 agonists like guanfacine offer a non-addictive alternative to opioid-based detoxification regimens such as methadone. While methadone works by substituting a long-acting opioid to prevent withdrawal, guanfacine acts by calming the central nervous system's response to the absence of opioids. youtube.comgoodrx.com For Fragile X Syndrome , guanfacine and other alpha-2 agonists are compared to stimulants. They are often chosen as an alternative when stimulants are ineffective or cause significant side effects like irritability. annualreviews.org
Preclinical Toxicology and Safety Assessment
Acute Toxicity Studies
No publicly available data from acute toxicity studies on Guanoctine (B1617733) hydrochloride could be located. Therefore, key metrics such as the median lethal dose (LD50) in various species and by different routes of administration are unknown.
Repeat-Dose Toxicity Studies
Information from repeat-dose toxicity studies, which are crucial for evaluating the effects of long-term exposure to a substance, is not available for Guanoctine hydrochloride in the public record.
Identification of Target Organs
Without data from repeat-dose toxicity studies, it is not possible to identify the specific organs that may be targeted by this compound following prolonged exposure.
Dose-Exposure Relationships and Toxicokinetics
There is no available information on the toxicokinetics of this compound, which would describe its absorption, distribution, metabolism, and excretion. This data is essential for understanding dose-exposure relationships.
Neurotoxicity Assessments
Specific studies designed to assess the potential neurotoxic effects of this compound have not been found in the public literature.
Safety Margins in Preclinical Models
The calculation of safety margins, which compares the no-observed-adverse-effect level (NOAEL) in animals to the expected human exposure, cannot be performed as the necessary preclinical toxicology data is unavailable.
Clinical Research and Outcomes Assessment
Randomized Controlled Trials (RCTs)
Randomized controlled trials form the cornerstone of the evidence base for guanfacine (B1203898) hydrochloride in ADHD, demonstrating its superiority over placebo in reducing core symptoms of the disorder. researchgate.netadhdevidence.org These trials have been conducted in various patient populations, including children, adolescents, and adults. nih.govnih.govnih.gov
A pivotal Phase 3, double-blind, placebo-controlled study in Japanese adults (aged ≥ 18 years) with ADHD found that patients receiving GXR showed a statistically significant greater improvement in their ADHD symptoms compared to those on placebo. nih.govhcplive.com Similarly, a Phase 3 trial in adolescents (aged 13-17) demonstrated that GXR was associated with statistically significant improvements in ADHD symptoms. nih.gov These studies consistently show that extended-release guanfacine is an effective treatment for ADHD across different age groups. researchgate.netcogepderg.com
Monotherapy Trials
As a monotherapy, guanfacine extended-release (GXR) has proven to be an effective treatment option for adults with ADHD. nih.govmssm.edu A Phase 3, double-blind, placebo-controlled study involving Japanese adults with ADHD demonstrated that GXR monotherapy significantly improves ADHD symptoms without major safety concerns. nih.govnih.gov In this study, patients treated with GXR showed a significant decrease in the total score of the ADHD Rating Scale (ADHD-RS). nih.gov The current evidence from efficacy and safety studies supports GXR as an effective monotherapy for adults diagnosed with ADHD. nih.govmssm.eduresearchgate.net
Another randomized, controlled, Phase III trial in children and adolescents (6-17 years) also established the efficacy of dose-optimized GXR compared with placebo. nih.gov
| Key Monotherapy Trial Findings | Guanfacine Extended-Release (GXR) | Placebo | Statistical Significance |
| Mean Change from Baseline in ADHD-RS-IV Total Score (Adolescents) | -24.55 | -18.53 | p < .001 nih.gov |
| Mean Change from Baseline in ADHD-RS-IV Total Score (Adults) | -11.55 | -7.27 | p = .0005 nih.gov |
| Percentage of Adult Responders (CGI-I) | 48.1% | 22.6% | p = .0007 nih.gov |
Adjunctive Therapy Trials
Guanfacine hydrochloride has also been evaluated as an adjunctive therapy to psychostimulants for patients who have a suboptimal response to stimulants alone. nih.govnih.gov In trials where GXR was added to an existing psychostimulant regimen, patients showed significant improvement in ADHD symptoms. nih.gov This indicates that for some patients, a combination of stimulant medication and guanfacine can be a more effective treatment strategy. cogepderg.comnih.gov
Open-Label Extension Studies
To assess the long-term effectiveness of guanfacine hydrochloride, open-label extension studies have been conducted. These studies follow participants who have completed randomized controlled trials and continue to receive the medication.
In one long-term, open-label extension study in Japan, 150 participants who continued from a double-blind trial and 41 new participants were administered GXR for 50 weeks. nih.gov The results demonstrated that long-term GXR monotherapy led to significant ameliorations in ADHD symptoms, as well as improvements in quality of life and executive function, with no major safety issues arising during the prolonged treatment period. nih.gov
Another long-term, open-label extension study involving 240 children and adolescents (aged 6-17) found that the effectiveness of GXR was maintained for up to 24 months of treatment. nih.govmssm.eduresearchgate.net
| Long-Term Open-Label Study Outcomes (Children & Adolescents) | Result |
| Study Duration | Up to 24 months nih.govmssm.edu |
| Participants | 240 children and adolescents (6-17 years) nih.govmssm.edu |
| Primary Finding | Effectiveness was maintained over the treatment period nih.govmssm.eduresearchgate.net |
| ADHD-RS-IV Scores | Significantly improved from baseline to endpoint (p<.001) nih.govmssm.edu |
Post-Marketing Surveillance and Real-World Data Analysis
Post-marketing surveillance is crucial for monitoring the safety and effectiveness of a drug after it has been approved and is being used by a larger, more diverse population. fda.gov The FDA maintains systems like the FDA Adverse Event Reporting System (FAERS) to detect safety signals that may not have been apparent in pre-approval clinical trials. fda.gov
For guanfacine extended-release (Intuniv), the FDA's Office of Surveillance and Epidemiology conducted a post-marketing review of adverse event reports for pediatric patients. A review from July 2012 to May 2017 identified 33 U.S. pediatric cases with serious, unlabeled adverse events. fda.gov However, this surveillance did not identify any new pediatric safety signals, nor an apparent increase in the severity or frequency of already labeled adverse events. fda.gov An older postmarketing study on guanfacine for hypertension involving over 22,000 patients also helped to confirm the safety profile observed in earlier controlled trials. nih.gov
Assessment Tools and Outcome Measures in Clinical Studies
The evaluation of guanfacine hydrochloride's efficacy in clinical trials has relied on standardized, validated assessment tools. The primary outcome measure in внимания-deficit/hyperactivity disorder (ADHD) studies is typically a change from baseline in scores on a recognized ADHD rating scale. nih.gov
ADHD Rating Scales (e.g., ADHD-RS-IV)
The ADHD Rating Scale, Version IV (ADHD-RS-IV) has been a primary efficacy measure in numerous key clinical trials for guanfacine. nih.govnih.govnih.gov This scale assesses the core symptoms of ADHD, including inattention and hyperactivity-impulsivity. nih.govmedicalnewstoday.com
In a Phase 3 trial in adults, treatment with GXR resulted in a significantly greater reduction in the ADHD-RS-IV total score compared to placebo. nih.govtakeda.com Furthermore, significant improvements were also observed on the two subscales of the ADHD-RS: inattention and hyperactivity-impulsivity. nih.govnih.gov A study in children taking 1–4 milligrams of guanfacine showed an average decrease of 17–21 points on the ADHD-RS-IV, compared to a 9–12 point reduction in the placebo group. medicalnewstoday.com Similar significant reductions in ADHD-RS-IV total scores were noted in trials with adolescents. nih.gov
| ADHD-RS-IV Subscale Improvements in Adults (GXR vs. Placebo) | Mean Change from Baseline (GXR) | Mean Change from Baseline (Placebo) | Statistical Significance |
| Inattention Subscale Score | -7.39 | -4.89 | p = .0032 nih.gov |
| Hyperactivity-Impulsivity Subscale Score | -3.84 | -2.10 | p = .0021 nih.gov |
Clinical Global Impressions-Severity of Illness (CGI-S)
In clinical trials involving Guanfacine hydrochloride, the CGI-S is frequently used as a key secondary endpoint to measure treatment efficacy. For instance, in a study with adolescents diagnosed with Attention-Deficit/Hyperactivity Disorder (ADHD), a significantly higher percentage of participants receiving Guanfacine extended-release (GXR) showed improvement on their CGI-S scores compared to those on placebo (50.6% vs. 36.1%). nih.gov Another study required adult patients to have a CGI-S score of ≥4 (moderately ill) to be included, indicating a baseline of significant clinical severity before treatment initiation. nih.gov Similarly, a trial involving GXR as an adjunctive therapy for children and adolescents with a suboptimal response to psychostimulants required a CGI-S score of ≥ 3 at baseline. nih.gov These studies demonstrate the utility of the CGI-S in both selecting an appropriate patient population and evaluating the clinical significance of treatment effects with Guanfacine hydrochloride.
Functional Impairment Scales (e.g., WFIRS-P, ABC)
Beyond symptom reduction, clinical trials of Guanfacine hydrochloride have assessed its impact on functional impairment, which refers to the difficulties patients experience in various life domains. The Weiss Functional Impairment Rating Scale–Parent Report (WFIRS-P) is a commonly used instrument in studies with children and adolescents with ADHD. nih.govresearchgate.netnih.gov This scale is designed to measure the impact of ADHD symptoms on functioning at home, school, and in social situations. shared-care.ca
| Study Population | Assessment Scale | Key Findings |
| Children with ADHD | WFIRS-P | GXR treatment led to significant improvements in WFIRS-P Total score compared to placebo. nih.govresearchgate.net |
| Children with ADHD | WFIRS-P | Improvements were noted for both morning and evening GXR administration. nih.gov |
| Children with ADHD | WFIRS-P | Changes in functional impairment scores were congruent with clinical response on symptom scales. nih.govresearchgate.net |
| Adolescents with ADHD | WFIRS-P | No statistically significant difference between GXR and placebo on the Learning and School or Family domains. nih.gov |
Patient Population Characteristics in Clinical Trials
Clinical trials for Guanfacine hydrochloride have spanned various age groups, primarily focusing on individuals diagnosed with ADHD. The patient populations in these studies are well-defined to ensure the validity of the research findings.
Children and Adolescents: A significant body of research has been conducted on children and adolescents, typically between the ages of 6 and 17. takeda.com For example, one large, multicenter trial enrolled children aged 6-12 years with a diagnosis of ADHD. nih.gov Another phase 3 trial specifically evaluated the safety and efficacy of Guanfacine extended-release in adolescents aged 13 to 17 years. nih.gov In these pediatric populations, a majority of participants are often diagnosed with the combined subtype of ADHD. nih.gov
Adults: More recently, research has been extended to the adult population. A phase 3 trial in Japan was the first to evaluate Guanfacine in adult patients (18 years and older) with ADHD. takeda.comhcplive.com This study enrolled 201 adult patients. takeda.comhcplive.com Another study included adults who had a suboptimal response to their existing psychostimulant treatment. nih.gov
Comorbidities and Other Conditions: While the primary focus has been on ADHD, some research has explored Guanfacine for other conditions. It has been studied in patients with autism symptoms and is being investigated for its potential to reduce aggressive and self-injurious behaviors in individuals with Prader-Willi Syndrome. youtube.com A pilot study was designed to obtain preliminary information on its use for children with Tourette Disorder. clinicaltrials.gov
| Study Focus | Age Group | Diagnosis | Key Inclusion Criteria |
| Efficacy and Safety nih.gov | 13-17 years | ADHD | Diagnosis of ADHD |
| Functional Impairment nih.gov | 6-12 years | ADHD | ADHD-RS-IV score ≥28 and CGI-S score ≥4 |
| Efficacy in Adults takeda.com | ≥18 years | ADHD | Diagnosis of ADHD |
| Adjunctive Therapy nih.gov | Children & Adolescents | ADHD | Suboptimal response to psychostimulants; ADHD-RS score ≥ 24 and CGI-S score ≥ 3 |
| Long-term Safety nih.gov | Adults (≥18 years) | ADHD | Transitioned from a previous double-blind trial or newly enrolled |
Methodological Considerations in Clinical Trial Design
The clinical trials for Guanfacine hydrochloride are typically designed with rigorous methodologies to ensure the reliability of the results. Several key features are common in these study designs:
Randomized, Double-Blind, Placebo-Controlled: The gold standard for clinical trials, this design is frequently used to evaluate Guanfacine. nih.govtakeda.com For instance, a phase 3 trial in adults was a 12-week, randomized, double-blind, multi-center, parallel-group, placebo-controlled study. takeda.com This methodology minimizes bias by ensuring that neither the participants nor the investigators know who is receiving the active drug versus a placebo. clinicaltrials.gov
Dose Optimization/Titration: Many trials include a dose-optimization or titration phase. This allows for the gradual increase of the medication to an effective and tolerable dose for each individual participant. A study in adolescents evaluated once-daily GXR from 1-7 mg per day, with the majority of participants having optimal doses between 3 and 6 mg. nih.gov
Extension Studies: To gather long-term safety and efficacy data, trials are often followed by open-label extension phases. In one such study, patients who completed a double-blind trial could enroll in a 50-week open-label extension to continue receiving Guanfacine extended-release. nih.gov
Primary and Secondary Endpoints: Studies clearly define their primary and secondary outcome measures. The primary endpoint is the main result that is measured to see if the treatment worked. For many Guanfacine trials in ADHD, this is the change from baseline on an ADHD rating scale, such as the ADHD Rating Scale-IV (ADHD-RS-IV). takeda.com Secondary endpoints often include measures of global improvement (CGI-S) and functional impairment (WFIRS-P). nih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Therapeutic Indications
While traditionally used for hypertension and Attention-Deficit/Hyperactivity Disorder (ADHD), the unique mechanism of Guanfacine (B1203898) hydrochloride is paving the way for its investigation in other conditions. mayoclinic.orgmedlineplus.gov
Cognitive Deficits in Depression: Researchers are exploring Guanfacine in biomarker-stratified precision medicine trials for depression. nih.gov Specifically, it is being investigated for a "cognitive biotype" of depression, targeting the α2A receptor to improve neural circuit function, cognitive performance, and psychosocial outcomes. nih.gov This approach is distinct from multitarget drugs, as it focuses on a specific patient subgroup identified through neural circuit targets. nih.gov
Anti-inflammatory Effects: Studies in animal models have shown that Guanfacine exhibits anti-inflammatory activity. nih.gov It has been effective against paw edema induced by various inflammagens, suggesting a potential role in treating inflammatory conditions. nih.gov Research indicates this effect is mediated by the activation of α2-adrenoceptors. nih.gov
Anti-virulence Agent: Emerging research has identified Guanfacine as a potential anti-virulence agent, particularly against the pathogen Pseudomonas aeruginosa. nih.gov It has been shown to reduce the production of virulence factors like pyocyanin (B1662382) and inhibit biofilm formation without affecting bacterial growth. nih.gov This suggests a novel application in combating bacterial infections by disarming pathogens rather than killing them directly.
Mechanistic Research at the Sub-Cellular and Genetic Levels
Understanding the precise molecular actions of Guanfacine is crucial for optimizing its use and identifying new applications. Research has successfully translated findings from animal models to human patients, clarifying its mechanism in treating prefrontal cortical disorders. nih.gov
Guanfacine's primary action involves stimulating postsynaptic α2A-adrenergic receptors on dendritic spines in the prefrontal cortex (PFC). nih.gov This stimulation mimics the beneficial effects of norepinephrine (B1679862), strengthening network connectivity within the PFC. nih.gov The key intracellular signaling pathway involves the inhibition of cyclic AMP (cAMP) production, which in turn downregulates protein kinase A (PKA) activity. nih.gov This cascade prevents the opening of potassium (K+) channels in the dendritic spines, an action that strengthens network connections, enhances the firing of PFC neurons, and improves top-down control over attention, action, and emotion. nih.gov
| Target/Pathway | Mechanism of Action | Resulting Effect | Source |
|---|---|---|---|
| α2A-Adrenergic Receptor (α2A-AR) | Acts as a selective agonist, primarily on postsynaptic receptors in the prefrontal cortex. | Initiates the therapeutic signaling cascade. | nih.gov |
| cAMP-PKA Signaling | Inhibits the cAMP-PKA pathway within dendritic spines. | Prevents downstream phosphorylation and opening of K+ channels. | nih.gov |
| Potassium (K+) Channels | Prevents opening of hyperpolarizing K+ channels on dendritic spines. | Increases membrane resistance, strengthening synaptic input. | nih.gov |
| Prefrontal Cortex (PFC) Networks | Strengthens network connectivity and enhances neuronal firing. | Improves PFC-dependent cognitive functions and top-down control. | nih.gov |
| QseC Homolog in P. aeruginosa | Identified as a potential target for Guanfacine's anti-virulence activity. | Suppresses toxin production and biofilm formation. | nih.gov |
Long-Term Efficacy and Safety Profile Studies
To understand the sustained benefits of Guanfacine, several long-term, open-label studies have been conducted, particularly with the extended-release formulation (GXR). These studies provide evidence of its efficacy over extended periods.
A phase 3, open-label study followed 214 children and adolescents with ADHD for up to two years. nih.govresearchgate.net The results showed that ADHD symptoms, as measured by the ADHD-RS-IV total score, initially decreased and remained significantly lower than baseline at the study's endpoint. nih.govresearchgate.net Similarly, another two-year open-label study demonstrated significant and lasting improvement in efficacy measures from the first month through the end of the 24-month treatment period. nih.govresearchgate.net In a 50-week study involving adults with ADHD, patients who received dose-optimized GXR showed improvements in multiple aspects of ADHD, including symptoms and executive functioning. adhdevidence.org
| Study Duration | Patient Population | Key Efficacy Finding | Source |
|---|---|---|---|
| Up to 2 Years | Children and adolescents (mean age 11.7 years) with ADHD. | ADHD symptoms significantly decreased from baseline and remained lower at study endpoint. Mean change in ADHD-RS-IV total score was -19.8. | nih.govresearchgate.net |
| 24 Months | Children and adolescents (aged 6-17 years) with ADHD. | Efficacy measures demonstrated significant improvement beginning in the first month and lasting through the end of the study. | nih.govresearchgate.net |
| 52 Weeks (50-week treatment) | Adults (18 and older) with ADHD. | Significant reductions in ADHD scores and improvements in executive functioning were measured across the study population. | adhdevidence.org |
Personalized Medicine Approaches and Biomarker Identification
The future of Guanfacine therapy may involve a more personalized approach, using biomarkers to identify patients who are most likely to benefit. nih.govuni-luebeck.de This strategy moves away from a one-size-fits-all model and toward targeted treatment based on individual patient biology. nih.gov
A key example is the use of Guanfacine in depression research, where a precision medicine approach is being tested. nih.gov In these trials, functional magnetic resonance imaging (fMRI) is used to assess cognitive control circuit activation. nih.gov This neural circuit activity serves as a biomarker to identify a specific "cognitive biotype" of depression. nih.gov By selecting patients based on this biomarker, researchers aim to target the α2A receptor with Guanfacine, aligning the drug's mechanism directly with the patient's specific neurophysiological profile to achieve better outcomes. nih.gov This represents a significant step towards individualized therapy, where predictive biomarkers guide clinical decisions. nih.govuni-luebeck.de
Advanced Formulation Development and Drug Delivery Systems
Innovation in how Guanfacine is delivered is a critical area of research, aimed at improving patient adherence and optimizing therapeutic effects. researchgate.net Conventional oral drug delivery can lead to fluctuations in plasma drug levels, but advanced formulations are designed to overcome this. researchgate.net
The development of Guanfacine Hydrochloride Extended-Release (ER or GXR) tablets is a prime example. researchgate.net These formulations are designed to deliver the drug over a 24-hour period, allowing for once-daily administration. researchgate.net This is achieved using a matrix system that often includes:
pH-dependent polymers: Such as Eudragit L 100-55. researchgate.net
pH-independent polymers: Like Hydroxypropyl Methylcellulose (HPMC). researchgate.net
Microenvironment modifiers: Organic acids such as fumaric acid are used to create a specific microenvironment within the tablet to control drug release. researchgate.net
Further research is exploring nanoparticle-based delivery systems. google.com One approach involves creating a complex of Guanfacine HCl with a surfactant like sodium dodecylsulfate. google.com This complex can be formulated into nanoparticles, which may decrease the drug's solubility in the acidic environment of the stomach and increase its dissolution in the more basic intestinal environment, thereby achieving a more desirable and sustained release profile. google.com Such advanced delivery systems are being investigated for various routes, including oral, topical, and parenteral applications. google.comnih.govnih.gov
| Formulation Strategy | Key Components | Goal | Source |
|---|---|---|---|
| Extended-Release (ER) Tablets | pH-dependent polymers (Eudragit), pH-independent polymers (HPMC), organic acids (fumaric acid). | Provide sustained drug release over 20-24 hours to control plasma fluctuation and allow for once-daily administration. | researchgate.net |
| Nanoparticle Formulations | Guanfacine HCl complexed with a negatively charged surfactant (e.g., sodium dodecylsulfate). | Decrease solubility in acidic media (stomach) and increase dissolution in basic media (intestine) for a more controlled release profile. | google.com |
Q & A
Q. How can researchers characterize the physicochemical properties of Guanidine Hydrochloride for experimental validation?
Methodological Answer:
- Conduct HPLC analysis to determine purity and quantify impurities.
- Perform thermogravimetric analysis (TGA) to assess thermal stability, noting decomposition points under controlled conditions (e.g., 150–200°C) .
- Measure solubility in aqueous and organic solvents (e.g., water, ethanol) using standardized protocols. Reference safety data sheets for solvent compatibility .
- Utilize FT-IR spectroscopy to confirm molecular structure, comparing peaks to published spectra (e.g., C=NH stretch at ~1670 cm⁻¹) .
Q. What safety protocols are critical when handling Guanidine Hydrochloride in laboratory settings?
Methodological Answer:
- Use PPE : Nitrile gloves, safety goggles, and N95 masks to prevent inhalation of dust .
- Employ local exhaust ventilation to minimize airborne particulates during weighing or mixing .
- Store in airtight containers away from strong oxidizers (e.g., peroxides) to avoid explosive reactions .
- Refer to GHS classification: Acute Toxicity (Category 4), Specific Target Organ Toxicity (neurological/renal effects) .
Advanced Research Questions
Q. How can experimental designs be optimized to assess Guanidine Hydrochloride’s toxicological profile in in vitro models?
Methodological Answer:
- Use dose-response assays (e.g., IC₅₀ calculations) in renal (HEK293) and neuronal (SH-SY5Y) cell lines, noting cytotoxicity thresholds .
- Apply factorial design to evaluate interactions between concentration, exposure time, and cell viability (see Table 10 in for kinetic modeling inspiration).
- Validate findings against in vivo data (e.g., rodent studies) to address discrepancies in organ-specific toxicity .
Q. What strategies resolve contradictions in reported toxicological data for Guanidine Hydrochloride?
Methodological Answer:
- Conduct systematic reviews of existing studies, prioritizing peer-reviewed sources with validated methodologies (e.g., OECD Test Guidelines) .
- Perform meta-analyses to reconcile differences in acute vs. chronic toxicity classifications. For example, acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) vs. chronic renal impairment .
- Use sensitivity analysis to identify confounding variables (e.g., solvent choice, impurity levels) impacting reproducibility .
Q. How can formulation stability be improved for Guanidine Hydrochloride in drug-delivery systems?
Methodological Answer:
- Optimize excipient compatibility using data from co-formulated agents (e.g., pyridoxine hydrochloride, riboflavin) to enhance solubility and reduce degradation .
- Apply accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring to track degradation products .
- Employ viscosity-reducing agents (e.g., sucrose, sodium molybdate) in solid dispersions to improve dissolution rates .
Q. What analytical methods are recommended for detecting Guanidine Hydrochloride in complex biological matrices?
Methodological Answer:
- Use LC-MS/MS with ion-pairing reagents (e.g., heptafluorobutyric acid) to enhance chromatographic separation in plasma or urine samples .
- Validate assays per ICH Q2(R1) guidelines, including precision (RSD < 5%) and recovery rates (85–115%) .
- Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to confirm peak identity .
Data Contradiction and Validation
Q. How should researchers address discrepancies in Guanidine Hydrochloride’s environmental hazard classifications?
Methodological Answer:
- Compare regulatory frameworks: GHS (aquatic hazard Category 3) vs. EPA guidelines, noting differences in test organisms (e.g., Daphnia magna vs. fish) .
- Conduct species-specific ecotoxicity assays to clarify thresholds for algae, invertebrates, and fish .
- Publish negative controls and raw data in supplementary materials to enhance transparency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
